2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety attached to a dihydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpiperidine.
Construction of the Dihydroquinazolinone Core: The dihydroquinazolinone core can be synthesized through a series of cyclization reactions involving appropriate amines and aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, known for its use as a monoamine releasing agent.
Benzylpiperazine: Another similar compound with psychoactive properties.
Tetrahydroisoquinoline: Shares structural similarities and is studied for its pharmacological effects.
Uniqueness
2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a benzylpiperidine moiety and a dihydroquinazolinone core
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H23N3O/c24-19-8-4-7-18-17(19)14-21-20(22-18)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2 |
InChI Key |
RFGQHQAVHGXAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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